![molecular formula C25H21NO4 B6544296 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide CAS No. 929412-89-5](/img/structure/B6544296.png)

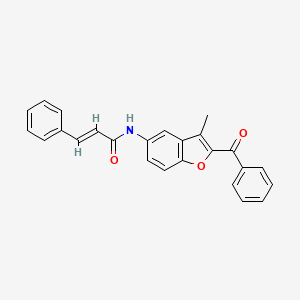

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzoyl group, a benzofuran group, and an amide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran group, for example, is a fused ring system that includes a benzene ring and a furan ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group might participate in hydrolysis reactions, while the benzoyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications

Antibacterial Activity

Methoxybenzoylbenzofuran derivatives have been investigated for their antibacterial potential. For instance, N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) displayed activity against Staphylococcus aureus . Researchers continue to explore its efficacy against other bacterial strains.

Noble Metal Ion Recovery

The compound has found application in noble metal ion recovery. Specifically, 2,6-bis(4-methoxybenzoyl)-diaminopyridine (L) was employed to recover noble metal ions (such as Au(III), Ag(I), Pd(II), and Pt(II)) from aqueous solutions using dynamic solvent extraction and static polymer membranes .

Cascade Benz Annulation

Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide has been studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, resulting in a 1,5-diketone intermediate .

Organic Inhibitors for Corrosion

Due to protonation of the sulfur atom in acidic solutions, methoxybenzoylbenzofuran derivatives have potential as organic inhibitors for corrosion activity . Their ability to protect metals from corrosion is an area of interest.

Coordination Chemistry

Aroylthioureas, including methoxybenzoylthiourea, can coordinate with metals through sulfur and oxygen atoms. Their chelation properties contribute to the formation of six-membered ring systems . Investigating their coordination behavior remains an active field.

Crystallography and Spectroscopy

Researchers have characterized methoxybenzoylbenzofuran derivatives using techniques such as elemental analysis, IR spectroscopy, and proton NMR spectroscopy . Additionally, the X-ray structure of N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) has been investigated .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-7-4-5-10-20(15)25(28)26-18-11-12-22-21(14-18)16(2)24(30-22)23(27)17-8-6-9-19(13-17)29-3/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQXXKRCBGYQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544217.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544225.png)

![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544229.png)

![4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544230.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544235.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544259.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6544262.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544268.png)

![4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544282.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544284.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544290.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544310.png)